Bromadoline

Overview

Description

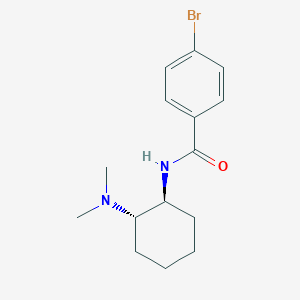

Bromadoline, also known as U-47931E, is an opioid analgesic selective for the μ-opioid receptor . It was developed by the Upjohn company in the 1970s . The drug has a potency lying between that of codeine and morphine, being slightly stronger than pentazocine . This compound is related to AH-7921 and U-47700 .

Synthesis Analysis

A detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides (known colloquially as U-drugs) and 4-aminocyclohexanols, developed at the Upjohn Company in the 1970s and 1980s is presented .

Molecular Structure Analysis

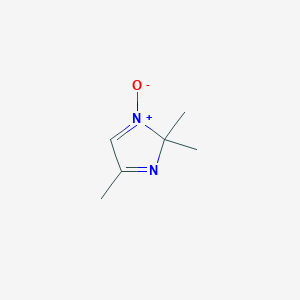

This compound has a molecular formula of C15H21BrN2O . Its average mass is 325.244 Da and its monoisotopic mass is 324.083710 Da .

Physical And Chemical Properties Analysis

This compound has a boiling point of 444.7±40.0 °C (Predicted) and a density of 1.33±0.1 g/cm3 (Predicted) . It is soluble in DMF (30 mg/mL), DMF:PBS (pH 7.2) (1:3) (0.25 mg/mL), DMSO (30 mg/mL), and Ethanol (25 mg/mL) . It has a pKa of 13.85±0.40 (Predicted) .

Scientific Research Applications

Analytical Detection in Biological Fluids

Bromadoline and its N-demethylated metabolites can be quantitatively determined in biological fluids such as blood, plasma, serum, and urine. This analysis is critical for pharmacokinetic studies and understanding the drug's metabolism. The method utilizes liquid chromatographic techniques and has been successfully applied to both human and animal samples. The detection sensitivity reaches levels as low as 2-5 ng/mL, demonstrating the method's high precision and accuracy in tracking this compound and its metabolites in various biological matrices (Peng, Sood, & Rykert, 1985).

Impact on Phagocytes in Antihistamines

In a study exploring the modulation of metabolic activity of phagocytes by antihistamines, this compound (referred to as Bromadryl in the study) was investigated among other antihistamines. The study found that certain H1-antihistamines, including this compound, exhibited a significant inhibitory effect on the chemiluminescence activity of phagocytes. This suggests this compound's potential role in influencing immune responses, particularly in the context of antihistamine drugs (Lojek et al., 2011).

Environmental and Ecological Studies

This compound has been studied in the context of environmental science, particularly focusing on its toxicity and bioaccumulation in ecosystems. For example, a study on bromadiolone, a compound related to this compound, examined its toxicity and bioaccumulation in earthworms. This research is significant in understanding the ecological impact of such compounds when used as rodenticides and their potential risks to non-target species (Liu et al., 2015). Another study addressed the risk of secondary poisoning in wildlife due to the use of bromadiolone in rodent control, emphasizing the need for sustainable management of rodenticides to minimize unintended environmental impacts (Coeurdassier et al., 2014).

Pharmacological Studies

This compound has been mentioned in pharmacological studies as a compound in phase II clinical trials for its potential use as an analgesic. This illustrates the interest in this compound's pharmacological properties and its potential therapeutic applications (Cotton & James, 1985).

Mechanism of Action

Target of Action

Bromadoline, also known as U-47931E, is an opioid analgesic developed by the Upjohn company in the 1970s . The primary target of this compound is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.

Mode of Action

This compound acts as a selective agonist for the μ-opioid receptor . This means it binds to this receptor and activates it, leading to a series of intracellular events. The activation of the μ-opioid receptor can result in analgesic effects, providing pain relief. The potency of this compound lies between that of codeine and morphine, being slightly stronger than pentazocine .

Result of Action

The activation of the μ-opioid receptor by this compound leads to analgesic effects, providing relief from pain . .

properties

IUPAC Name |

4-bromo-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDJFJYMMIZKLG-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCC[C@@H]1NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81447-81-6 (maleate) | |

| Record name | Bromadoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40217897 | |

| Record name | Bromadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67579-24-2 | |

| Record name | Bromadoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMADOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8DWN01P1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does bromadoline exert its analgesic effects? What is known about its receptor interactions?

A1: this compound primarily acts as a μ-opioid receptor agonist. [] This means it binds to the μ-opioid receptor in the central nervous system, mimicking the effects of endogenous opioids like endorphins. This binding leads to downstream effects such as pain relief, sedation, and euphoria. Research using a rat model demonstrated that this compound's effect on urine output, specifically a decrease, was blocked by pre-treatment with the irreversible opioid receptor antagonist beta-funaltrexamine. [] This suggests that this compound's action is mediated through the μ-opioid receptor pathway.

Q2: What are the analytical methods used to quantify this compound and its metabolites in biological samples?

A2: A quantitative liquid chromatographic method has been developed and validated for determining this compound and its two N-demethylated metabolites in biological fluids like blood, plasma, serum, and urine. [] This method involves a multi-step process:

Q3: Has this compound been detected in forensic contexts, and if so, are there methods for its identification and quantification?

A3: Yes, this compound (U-47931E) has been detected in forensic investigations alongside other synthetic opioids. [] A specific LC-MS/MS method has been developed to detect and quantify this compound and twelve related compounds in human whole blood. [] This method, which includes solid phase extraction and analysis by liquid chromatography tandem mass spectrometry, has proven effective in quantifying this compound in postmortem cases. []

Q4: Are there any known safety concerns or toxicological data available for this compound?

A4: While specific toxicological data for this compound might be limited in the provided research, it is crucial to understand that as a μ-opioid receptor agonist, it carries inherent risks similar to other opioids. [] These risks can include respiratory depression, dependence, and potential for overdose. Therefore, handling this compound requires strict safety protocols and appropriate personal protective equipment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)

![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)